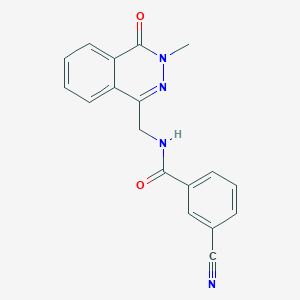

3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to the compound of interest, typically involves direct acylation reactions. For instance, Younes et al. (2020) describe the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that could potentially be adapted for synthesizing the compound (Younes et al., 2020).

Molecular Structure Analysis

X-ray single crystallography and density functional theory (DFT) calculations are pivotal in revealing the solid-state properties and molecular structure of benzamide derivatives. The study by Younes et al. (2020) provides an example where these techniques were used to examine hydrogen bonding interactions and structural configurations, which are essential for understanding the molecular structure of similar compounds (Younes et al., 2020).

Chemical Reactions and Properties

The chemical behavior of benzamide derivatives can be quite diverse, depending on their specific functional groups and molecular structure. For example, the ability of certain benzamide derivatives to act as colorimetric sensors for fluoride anions, as described by Younes et al. (2020), illustrates the complex chemical reactions these compounds can undergo, which may be leveraged for various applications (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Sensing Applications

- Synthesis and Colorimetric Sensing: Research on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrates their synthesis through direct acylation reactions, leading to compounds with solid-state properties revealed by X-ray crystallography. One derivative exhibited significant color change in response to fluoride anion, indicating its utility in colorimetric sensing applications (Younes et al., 2020).

Chemical Reactivity and Mechanistic Insights

- Chemical Reactivity and Detection Methods: A study on chromogenic oxazines designed for cyanide detection highlighted the synthesis of heterocyclic compounds that change color upon interaction with cyanide, showcasing a novel approach for detecting toxic ions (Tomasulo et al., 2006).

Fluorescence and Derivatization

- Fluorescence Derivatization: The potential of certain compounds for fluorescence derivatization was explored by coupling them with amino acids, leading to derivatives with strong fluorescence. This application is crucial for bioanalytical assays and the development of fluorescent probes (Frade et al., 2007).

Drug Design and Medicinal Chemistry

- Histone Deacetylase (HDAC) Inhibitors: In the realm of medicinal chemistry, the design and synthesis of pyridine-based HDAC inhibitors were reported, where cyano substitution played a key role in enhancing biological activity. Such studies underline the importance of cyano-containing compounds in drug discovery and design (Andrews et al., 2008).

Zukünftige Richtungen

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” and similar compounds could have potential applications in the development of new therapeutic interventions.

Wirkmechanismus

Target of Action

Heterocyclic compounds are often found in many biologically active molecules, suggesting that this compound might interact with biological targets .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of this compound. Cyanoacetamide derivatives, which this compound is a part of, are known to be versatile in their reactivity, enabling them to form a variety of heterocyclic compounds .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various biologically active compounds .

Pharmacokinetics

The presence of the cyano and amide groups might influence its solubility and therefore its absorption and distribution .

Result of Action

Compounds with similar structures have been found to have diverse biological activities .

Action Environment

The stability and efficacy of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, the cyano group in this compound might make it reactive but also thermally stable .

Eigenschaften

IUPAC Name |

3-cyano-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)11-20-17(23)13-6-4-5-12(9-13)10-19/h2-9H,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPBNKVZJPKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)